methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the starting material, 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
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Esterification: : The resulting 6-chloro-7-methoxy-4-methylcoumarin undergoes esterification with methyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the acetate group at the 3-position of the chromen-2-one core.
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Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
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Substitution Reactions: : The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction: : The chromen-2-one core can be subjected to oxidation or reduction reactions. For example, the carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
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Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has diverse applications in scientific research, including:
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Chemistry: : Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
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Biology: : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that chromen-2-one derivatives can interact with various biological targets, making them valuable in drug discovery.
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Medicine: : Explored for its potential therapeutic applications. The compound’s ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals.
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Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromen-2-one derivatives, known for its anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Umbelliferone: A naturally occurring coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for diverse applications. Compared to other coumarin derivatives, this compound offers a distinct combination of functional groups that can be exploited for various scientific and industrial purposes.
Properties
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-7-8-4-10(15)12(18-2)6-11(8)20-14(17)9(7)5-13(16)19-3/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUARLGDLFWOSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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